molecular formula C18H16N4O7S2 B2591026 (Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887210-60-8

(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2591026
CAS No.: 887210-60-8
M. Wt: 464.47
InChI Key: NJXVPGZPFKDRHN-ZZEZOPTASA-N
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Description

(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound characterized by a sulfamoyl group at the 6-position of the benzothiazole ring and a (2-nitrobenzoyl)imino substituent at the 2-position. The ethyl acetate moiety at the 3-position contributes to its ester functionality, which may influence solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[2-(2-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O7S2/c1-2-29-16(23)10-21-14-8-7-11(31(19,27)28)9-15(14)30-18(21)20-17(24)12-5-3-4-6-13(12)22(25)26/h3-9H,2,10H2,1H3,(H2,19,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXVPGZPFKDRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with a unique structural framework that includes a thiazole ring, a nitrobenzoyl group, and a sulfonamide moiety. This compound has garnered attention due to its potential biological activities, making it a candidate for various therapeutic applications.

Structural Characteristics

The compound can be broken down into several functional groups that contribute to its chemical properties and biological interactions. The thiazole ring is known for its role in various biological activities, while the nitrobenzoyl and sulfonamide groups enhance its pharmacological profile.

Biological Activity Predictions

Predictions regarding the biological activity of this compound suggest potential applications in pharmaceuticals. Notably, computer-aided prediction tools have been employed to assess its spectrum of biological activities, indicating possible therapeutic uses in areas such as:

  • Antibacterial Activity: The sulfonamide moiety is commonly associated with antibacterial properties.
  • Anticancer Activity: Similar compounds have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects: The thiazole derivatives are often explored for their anti-inflammatory potential.

Research indicates that the mechanism of action for this compound may involve interaction with specific biological targets. Molecular docking studies are essential for predicting how this compound binds to enzymes or receptors, providing insights into its therapeutic efficacy.

Comparative Analysis of Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameKey FeaturesBiological Activity
(Z)-ethyl 2-(...)Contains nitrobenzoyl and sulfamoyl groupsPotential antibacterial/anticancer
SulfamethoxazoleSulfonamide antibioticAntibacterial
5-(4-nitrophenyl)thiazoleSimple thiazole structureAntimicrobial
Benzothiazole-2-sulfonamideBenzothiazole core with sulfonamideAntimicrobial

This comparison underscores the multifunctionality of (Z)-ethyl 2-(...) as a candidate for further pharmacological exploration.

Anti-inflammatory and Analgesic Evaluation

A study focused on thiazole derivatives demonstrated significant anti-inflammatory and analgesic activities in animal models. The results indicated that certain derivatives exhibited effects superior to reference drugs at specific dosages. For instance, compounds similar to (Z)-ethyl 2-(...) were evaluated for their ability to reduce inflammation and pain, showing promise in therapeutic applications .

Anticancer Activity

Research has shown that benzothiazole derivatives possess anticancer properties. A specific study found that related compounds had moderate cellular activity against HCT-116 cancer cells, with some derivatives achieving IC50 values comparable to established anticancer agents . This suggests that (Z)-ethyl 2-(...) may have similar potential in targeting cancer cells.

Antibacterial Studies

The antibacterial efficacy of sulfonamide-containing compounds has been well-documented. Studies indicate that these compounds can inhibit bacterial growth effectively, which aligns with the predicted activity of (Z)-ethyl 2-(...) due to its sulfonamide group .

Scientific Research Applications

Recent studies have utilized computer-aided prediction tools to assess the biological activity spectrum of (Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate. These predictions suggest potential applications in pharmaceuticals, particularly in the following areas:

  • Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, making this compound a candidate for further exploration as an antibiotic agent.
  • Anticancer Potential : The structural elements may interact with specific cancer cell pathways, providing a basis for anticancer drug development.
  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, indicating potential therapeutic uses in treating inflammatory diseases.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. The synthesis may include:

  • Formation of the thiazole ring.
  • Introduction of the sulfonamide group.
  • Coupling with the nitrobenzoyl moiety.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to biological targets. Techniques such as molecular docking simulations help predict how this compound interacts with specific enzymes or receptors. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally similar to this compound:

  • Anticancer Studies : Research has demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed as an anticancer agent.
    • Example : A study on thiazole derivatives showed significant inhibition of cancer cell proliferation in vitro.
  • Antibacterial Efficacy : The sulfonamide component has been linked to effective antibacterial action against gram-positive and gram-negative bacteria.
    • Example : A comparative study found that compounds with similar sulfonamide structures displayed potent antibacterial activity against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Family

Compound A: Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

  • Key Differences: Replaces the (2-nitrobenzoyl)imino group with an indole moiety. Features a cyanoacetate group instead of a sulfamoyl substituent.
  • Implications: The indole group may enhance π-π stacking interactions in biological systems, while the cyano group could increase electrophilicity, altering reactivity compared to the target compound’s nitro-sulfamoyl system. Synthesized via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone .

Compound B: (Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

  • Key Differences: Substitutes the nitro group with a phenoxy moiety on the benzoyl ring.
  • This could impact stability or binding affinity in enzyme inhibition .

Compound C: Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

  • Key Differences :
    • Replaces the benzothiazole core with a triazine ring.
    • Retains a sulfamoyl group but integrates a urea linkage.
  • Implications: As a sulfonylurea herbicide, Compound C targets acetolactate synthase (ALS) in plants. The target compound’s benzothiazole scaffold may offer divergent bioactivity, possibly favoring non-agricultural applications (e.g., antimicrobial agents) .

Stability and Compatibility

  • The nitro group in the target compound may confer oxidative instability under high-temperature or UV exposure, whereas Compound C’s triazine ring offers greater thermal stability, critical for agricultural formulations .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

Methodological Answer:
The synthesis of this compound likely involves a multi-component reaction strategy. A validated approach for analogous thiazole derivatives involves:

  • Step 1: Condensation of a benzothiazole precursor (e.g., 2-aminothiazole derivatives) with a nitrobenzoyl chloride under reflux in acetone or dichloromethane, using triethylamine as a base to facilitate imine formation .
  • Step 2: Introduction of the sulfamoyl group via sulfonation at the 6-position using chlorosulfonic acid, followed by reaction with ammonia .
  • Step 3: Acetylation with ethyl bromoacetate in the presence of a base like potassium carbonate, ensuring stereochemical control (Z-configuration) by monitoring reaction temperature (60–80°C) and solvent polarity .
    Key parameters include reflux times (5–8 hours), solvent selection (acetone or ethanol-water mixtures), and pH adjustment during workup (e.g., basification with NH4_4OH) to isolate intermediates .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR: To verify the Z-configuration of the imino group and substituent positions. For example, the ethyl acetate moiety will show characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) signals .
  • IR Spectroscopy: To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretch for sulfamoyl at ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): To validate molecular weight (e.g., expected [M+H]+ ion for C18_{18}H16_{16}N4_4O6_6S2_2: 473.06) .
  • HPLC-PDA: For purity assessment (>95% purity) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) .

Advanced: How can researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies (e.g., Project INCHEMBIOL):

  • Phase 1 (Lab-Scale):
    • Hydrolysis Stability: Test at varying pH (3–9) and temperatures (20–50°C) to assess degradation kinetics .
    • Photolysis: Expose to UV light (254 nm) in aqueous solutions to identify photodegradation products via LC-MS .
  • Phase 2 (Ecosystem Modeling):
    • Use soil column chromatography to study adsorption/desorption in different soil types (e.g., loam vs. sandy soils) .
    • Biotic Transformation: Incubate with microbial consortia from wastewater sludge to track metabolite formation .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?

Methodological Answer:

  • Step 1: Re-examine synthetic intermediates to rule out impurities. Use preparative TLC or column chromatography for purification .
  • Step 2: Perform 2D NMR (e.g., NOESY or HSQC) to clarify spatial relationships. For example, NOE correlations between the imino proton and adjacent thiazole protons can confirm Z/E isomerism .
  • Step 3: Compare experimental IR/MS data with computational predictions (DFT calculations for vibrational frequencies or NMR chemical shifts) .

Advanced: What role does the (2-nitrobenzoyl)imino group play in the compound’s reactivity and stability?

Methodological Answer:

  • Electronic Effects: The nitro group (-NO2_2) is strongly electron-withdrawing, polarizing the imino bond (C=N) and increasing susceptibility to nucleophilic attack (e.g., hydrolysis). This can be quantified via Hammett substituent constants (σ ≈ 1.24 for -NO2_2) .
  • Steric Effects: The nitrobenzoyl moiety may hinder rotation around the C=N bond, stabilizing the Z-configuration. X-ray crystallography or variable-temperature NMR can assess rotational barriers .
  • Reactivity: The imino group can participate in Schiff base rearrangements or serve as a ligand in metal coordination studies, which can be probed via titration with transition metal salts (e.g., Cu2+^{2+}) .

Advanced: How can mechanistic studies elucidate the compound’s potential biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays: Use fluorescence quenching or surface plasmon resonance (SPR) to study binding affinity with target enzymes (e.g., carbonic anhydrase, due to sulfamoyl groups) .
  • Molecular Docking: Model interactions using software like AutoDock Vina, focusing on hydrogen bonding between the sulfamoyl group and active-site residues (e.g., Zn2+^{2+} in metalloenzymes) .
  • Kinetic Studies: Measure IC50_{50} values under varying substrate concentrations to determine competitive vs. non-competitive inhibition .

Advanced: What methodologies are recommended for studying abiotic degradation pathways?

Methodological Answer:

  • Advanced Oxidation Processes (AOPs): Expose the compound to Fenton’s reagent (Fe2+^{2+}/H2_2O2_2) or UV/TiO2_2 systems, monitoring degradation via LC-QTOF-MS to identify hydroxylated or cleaved products .
  • Hydrothermal Stability: Perform accelerated aging experiments in autoclaves (120°C, 15 psi) to simulate long-term stability in aqueous environments .

Advanced: How can researchers assess the compound’s impact on microbial populations in soil ecosystems?

Methodological Answer:

  • Metagenomic Analysis: Extract DNA from soil microcosms exposed to the compound and perform 16S rRNA sequencing to track shifts in microbial diversity .
  • Respiration Assays: Measure CO2_2 evolution via gas chromatography to evaluate toxicity (e.g., inhibition of microbial metabolism at >100 ppm concentrations) .

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